molecular formula C15H14FNO2S B5675533 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine

4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine

Cat. No. B5675533
M. Wt: 291.3 g/mol
InChI Key: RUNCJDFGOKPOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has been developed as a potential treatment for various B-cell malignancies and autoimmune diseases. In

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets that ultimately lead to B-cell proliferation and survival. 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have potent inhibitory effects on BTK activity. In preclinical studies, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to induce apoptosis in B-cell lymphoma cells and reduce disease activity in animal models of autoimmune diseases. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling and the study of its downstream effects. However, one limitation of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine is its potential off-target effects. As with any inhibitor, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine may also inhibit other kinases or pathways, leading to unintended effects.

Future Directions

For the study of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine include the development of combination therapies and the study of its efficacy in autoimmune diseases.

Synthesis Methods

The synthesis of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine was first reported in 2016 by researchers from Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 5-(4-fluorophenyl)-2-furfuryl isothiocyanate with morpholine in the presence of a base. The resulting product is purified by column chromatography to yield 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine as a white solid with a purity of over 99%.

Scientific Research Applications

4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown that 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNCJDFGOKPOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.